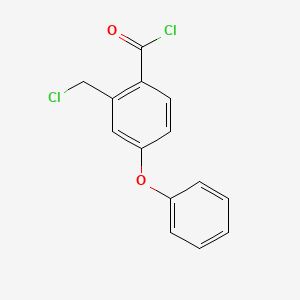

2-(Chloromethyl)-4-phenoxybenzoyl chloride

Description

Properties

IUPAC Name |

2-(chloromethyl)-4-phenoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-9-10-8-12(6-7-13(10)14(16)17)18-11-4-2-1-3-5-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMAMRNKCNSWTFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-(Chloromethyl)-4-phenoxybenzoyl chloride is utilized in various fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Medicine: It is employed in the development of pharmaceuticals, particularly in the design of anti-inflammatory and analgesic drugs.

Industry: The compound is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-(Chloromethyl)-4-phenoxybenzoyl chloride exerts its effects involves its reactivity with nucleophiles. The chloromethyl group is highly reactive and can form bonds with various nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biological macromolecules such as enzymes and receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-(chloromethyl)-4-phenoxybenzoyl chloride, a comparative analysis with structurally or functionally related compounds is essential. Key analogues include 2-(chloromethyl)benzoyl chloride, benzyl chloride, and epichlorohydrin (Table 1).

Table 1: Structural and Functional Comparison

Stability and Handling

- Hydrolysis Sensitivity: All acyl chlorides (e.g., this compound) are moisture-sensitive, but the phenoxy group’s electron-withdrawing effect may accelerate hydrolysis compared to benzyl chloride derivatives.

- Thermal Stability: Epichlorohydrin’s epoxide ring is thermally labile, leading to polymerization, whereas the aromatic backbone of this compound confers greater stability .

Research Findings and Challenges

- Reactivity Limitations: Studies on 2-(chloromethyl)benzoyl chloride reveal that chloromethyl groups often remain unreactive toward primary amines unless activated (e.g., via microwave irradiation or Lewis acids) . Similar challenges likely apply to this compound, necessitating optimized conditions for dual functionalization.

- Environmental and Safety Concerns : Like benzyl chloride and epichlorohydrin, the target compound is a lachrymator and requires stringent handling protocols. Its persistence in aquatic systems remains unstudied but warrants investigation.

Biological Activity

2-(Chloromethyl)-4-phenoxybenzoyl chloride is a synthetic organic compound with the chemical formula CHClO and CAS number 1537180-07-6. It is primarily utilized in organic synthesis and has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is largely attributed to its role as an electrophilic reagent in various biochemical pathways. It can interact with nucleophiles such as amino acids in proteins, leading to modifications that may alter protein function. This compound's chloromethyl group is particularly reactive, allowing it to participate in substitution reactions with biological macromolecules.

Antimicrobial Properties

Research indicates that derivatives of benzoyl chlorides, including this compound, exhibit significant antimicrobial activity. A study demonstrated that certain benzoyl chloride derivatives could inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving the disruption of cellular signaling pathways. The exact pathways remain under investigation, but the compound's ability to modify protein interactions is a focal point of current research.

Cytotoxicity

Cytotoxicity assays conducted on different cell lines have revealed that this compound exhibits varying degrees of cytotoxic effects, depending on concentration and exposure time. These findings underline the importance of further exploring its therapeutic index and safety profile for potential clinical applications.

Study on Antimicrobial Activity

A notable study evaluated the antimicrobial efficacy of benzoyl chloride derivatives, including this compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Study on Anticancer Potential

In another investigation focusing on anticancer properties, researchers treated various cancer cell lines with increasing concentrations of this compound. The study found that at concentrations above 25 µM, there was a significant reduction in cell viability, indicating potential as a chemotherapeutic agent .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Preparation Methods

General Synthetic Strategy

The preparation of 2-(Chloromethyl)-4-phenoxybenzoyl chloride typically involves two main steps:

- (a) Formation of the 2-(Chloromethyl)-4-phenoxybenzoic acid or its precursor

- (b) Conversion of the carboxylic acid to the corresponding benzoyl chloride

This approach is common for benzoyl chloride derivatives and can be adapted to introduce the chloromethyl group and phenoxy substituent in the aromatic ring.

Preparation of 2-(Chloromethyl)-4-phenoxybenzoic Acid or Precursors

While direct literature on 2-(Chloromethyl)-4-phenoxybenzoic acid is limited, closely related syntheses provide insight:

Aromatic nucleophilic substitution is used to introduce the phenoxy group at the 4-position by reacting 2,4-dichlorobenzoic acid with phenol under heating at 115–120 °C, yielding 4-phenoxy-2-chlorobenzoic acid derivatives. This method is reported in related studies on 4-chloro-2-phenoxybenzoic acid synthesis.

Chloromethylation of hydroxy or methoxy-substituted aromatic aldehydes or acids can be achieved via reaction with formaldehyde and hydrochloric acid or other chloromethylating agents, often through intermediates such as dimethylaminomethyl derivatives (Mannich reaction). For example, chloromethyl derivatives were prepared by refluxing amino compounds in acetic anhydride followed by treatment with hydrochloric acid to yield chloromethyl intermediates.

Conversion of Carboxylic Acid to Benzoyl Chloride

The conversion of aromatic carboxylic acids to benzoyl chlorides is commonly performed using chlorinating agents such as:

- Thionyl chloride (SOCl₂)

- Oxalyl chloride (ethanedioyl dichloride)

- Phosphorus pentachloride (PCl₅) (less common due to harsher conditions)

- The carboxylic acid is dissolved in an inert solvent such as dichloromethane or toluene.

- A catalytic amount of N,N-dimethylformamide (DMF) is often added to activate the chlorinating agent.

- The chlorinating agent (e.g., oxalyl chloride) is added dropwise at low temperature (0 °C) to control reaction rate.

- The mixture is stirred for 1–24 hours depending on the substrate and conditions.

- The solvent and excess reagents are removed under reduced pressure.

- The crude benzoyl chloride is often used directly in subsequent reactions without further purification.

Detailed Example: Synthesis of 4-Phenoxybenzoyl Chloride Analogue

A closely related synthesis of 4-methoxybenzoyl chloride, which shares the aromatic acid to acid chloride transformation, is described as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Methoxybenzoic acid (1.20 g, 7.9 mmol) dissolved in 20 mL dichloromethane | Starting material preparation |

| 2 | Add catalytic N,N-dimethylformamide (DMF) and oxalyl chloride (1.20 g, 9.4 mmol) at 0 °C | Activation and chlorination |

| 3 | Stir for 2 hours at 0 °C | Completion of acid chloride formation |

| 4 | Evaporate solvent under reduced pressure | Isolation of crude acid chloride for further use |

This method can be adapted for 2-(chloromethyl)-4-phenoxybenzoic acid by substituting the starting acid accordingly.

Reaction Conditions and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Dichloromethane, toluene | Dichloromethane preferred for low temperature control |

| Temperature | 0 °C to room temperature | Low temperature addition to control exotherm |

| Reaction time | 0.5 to 24 hours | Longer times for sterically hindered acids |

| Catalysts | N,N-dimethylformamide (DMF) | Catalytic amounts enhance chlorination efficiency |

| Chlorinating agents | Thionyl chloride, oxalyl chloride | Oxalyl chloride preferred for mild conditions |

Analytical and Purity Considerations

- The acid chloride product is often characterized by FT-IR , showing characteristic acyl chloride peaks near 1700 cm⁻¹.

- NMR spectroscopy confirms aromatic substitution patterns and the presence of chloromethyl groups.

- Mass spectrometry confirms molecular weight.

- Purity is typically assessed by TLC and column chromatography if isolation is required.

Summary Table of Preparation Methods

| Method | Starting Material | Chlorinating Agent | Solvent | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Method A | 2-(Chloromethyl)-4-phenoxybenzoic acid | Thionyl chloride | Dichloromethane | 0 °C to RT | 0.5–24 h | Moderate to high | Requires prior chloromethylation |

| Method B | 4-Phenoxybenzoic acid derivative | Oxalyl chloride + DMF catalyst | Dichloromethane | 0 °C | 2 h | High | Commonly used for related benzoyl chlorides |

| Method C | Aromatic acid with chloromethyl precursor | PCl₅ | Toluene or benzene | Reflux | 6 h | Moderate | Less common due to harshness |

Research Findings and Considerations

- The chloromethyl group introduction often requires protection strategies or sequential steps to avoid side reactions during acid chloride formation.

- Use of catalytic DMF is critical in enhancing the reactivity of chlorinating agents and achieving high yields.

- Reaction monitoring by TLC or NMR is essential to confirm complete conversion.

- The benzoyl chloride product is sensitive to moisture and should be handled under inert atmosphere or dried conditions.

Q & A

Q. What are the standard laboratory synthesis protocols for 2-(Chloromethyl)-4-phenoxybenzoyl chloride?

- Methodological Answer : A common synthesis route involves reacting 2-chloro-4-fluoro-5-nitrobenzoic acid with thionyl chloride (SOCl₂) in benzene under reflux (4 hours at ~80°C) to yield the corresponding acyl chloride. Post-reaction, solvents are distilled off, leaving crude product . For intermediates like 2-(chloromethyl)benzoyl chloride, chlorination of methyl groups using reagents like PCl₅ or SOCl₂ under anhydrous conditions is critical to avoid hydrolysis .

- Key Variables :

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Benzene | Prevents side reactions |

| Temperature | Reflux (~80°C) | Accelerates reaction |

| Catalyst | DMF (0.5 mL) | Enhances acylation |

Q. How should researchers handle and store this compound to ensure safety?

- Methodological Answer :

- Handling : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective clothing. Conduct work in a fume hood due to potential release of HCl vapors .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent moisture absorption and decomposition .

- Emergency Measures : Immediate decontamination with water showers/eye rinsing is required upon exposure .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and chloromethyl groups (δ 4.5–4.8 ppm) .

- FT-IR : Confirm acyl chloride C=O stretch (~1770 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Validate molecular weight (189.04 g/mol) via [M]⁺ peaks .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic reactivity at the acyl chloride site. Solvent effects (e.g., benzene vs. DMF) are simulated using COSMO-RS to predict reaction pathways . Molecular dynamics simulations assess steric hindrance from the phenoxy group, influencing nucleophilic substitution rates .

Q. What strategies resolve contradictions in reported synthetic yields from different studies?

- Methodological Answer :

- Variable Isolation : Systematically test parameters (e.g., solvent purity, drying time of intermediates) to identify critical factors .

- Reproducibility Trials : Replicate literature methods with strict adherence to documented conditions. For example, yields drop from 85% to 60% if reaction time exceeds 4 hours due to over-chlorination .

- Analytical Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify byproducts like hydrolyzed carboxylic acids .

Q. What are the degradation pathways of this compound under varying conditions, and how are they analyzed?

- Methodological Answer :

- Hydrolytic Degradation : In aqueous environments (pH >7), the acyl chloride hydrolyzes to 2-(chloromethyl)-4-phenoxybenzoic acid. Monitor via pH-stat titration and LC-MS .

- Thermal Degradation : At >100°C, decomposition releases CO and chlorinated fragments. TGA-FTIR coupling identifies degradation products .

- Photolytic Stability : UV-Vis spectroscopy (λ = 254 nm) tracks photodecomposition rates, showing 30% degradation after 24 hours .

Data Contradiction Analysis Example

Issue : Conflicting reports on optimal reaction temperatures (70°C vs. 90°C) for acylation.

Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.